molecular formula C15H14N4O3 B2686072 N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide CAS No. 2418709-53-0

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

Cat. No.: B2686072
CAS No.: 2418709-53-0
M. Wt: 298.302
InChI Key: SGVQMOZIVBYLOT-UHFFFAOYSA-N
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Description

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide is a synthetic organic compound that features a unique combination of azetidinone and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide typically involves multiple steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving a ketene and an imine. This step often requires a catalyst and is conducted under controlled temperature conditions to ensure the formation of the four-membered ring.

  • Attachment of the Phenyl Group: : The phenyl group is introduced through a nucleophilic substitution reaction, where the azetidinone intermediate reacts with a phenyl halide in the presence of a base.

  • Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as a β-diketone or an amidine. The ring closure is typically achieved through a condensation reaction.

  • Coupling of the Two Moieties: : The final step involves coupling the azetidinone-phenyl intermediate with the pyrimidine moiety. This is usually done through an amide bond formation reaction, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the phenyl or pyrimidine rings.

Scientific Research Applications

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone moiety is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. The pyrimidine ring can interact with nucleic acids, potentially disrupting their function. These interactions can lead to the inhibition of microbial growth, suppression of viral replication, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide is unique due to its specific combination of azetidinone and pyrimidine moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced stability, higher potency, or a broader spectrum of activity, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13(4-10-7-16-9-17-8-10)18-11-2-1-3-12(5-11)22-15-6-14(21)19-15/h1-3,5,7-9,15H,4,6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVQMOZIVBYLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=CC(=C2)NC(=O)CC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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